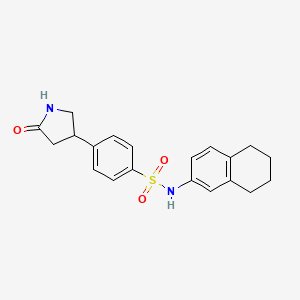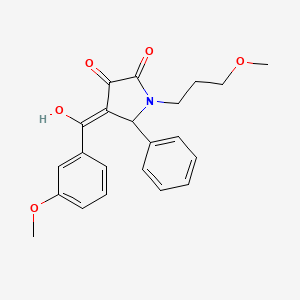
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an adamantyl group, a benzoxazepine ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide typically involves multi-step organic reactions. The key steps may include:
Formation of the adamantyl group: This can be achieved through Friedel-Crafts alkylation of adamantane.
Synthesis of the benzoxazepine ring: This may involve cyclization reactions starting from appropriate precursors.
Attachment of the furan ring: This can be done through coupling reactions.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the adamantyl group.
Reduction: Reduction reactions could target the carbonyl groups in the benzoxazepine ring.
Substitution: Substitution reactions may occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-adamantyl)-2-methyl-N-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide: Similar structure but without the 7-methyl group.
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-1,4-benzoxazepin-9-yl)-3-furamide: Similar structure but with a different ring configuration.
Uniqueness
The uniqueness of 5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H30N2O4 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-4,5-dihydro-1,4-benzoxazepin-9-yl)furan-3-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-14-3-19-12-27-23(29)13-31-24(19)21(4-14)28-25(30)20-8-22(32-15(20)2)26-9-16-5-17(10-26)7-18(6-16)11-26/h3-4,8,16-18H,5-7,9-13H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
ZSEYZAPNUCIMAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)NC(=O)C3=C(OC(=C3)C45CC6CC(C4)CC(C6)C5)C)OCC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)

![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)


![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)

![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
